Hesperetin 3'-methyl ether

Overview

Description

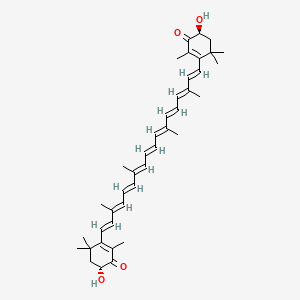

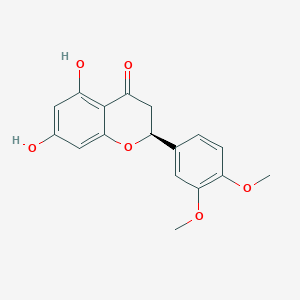

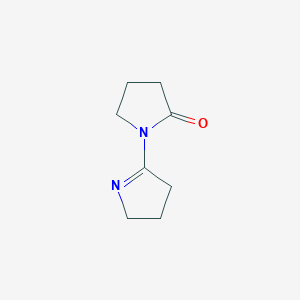

Hesperetin 3’-methyl ether is a chemical compound with the molecular formula C17H16O6 . It is a derivative of hesperetin, a natural flavanone that acts as a potent and broad-spectrum inhibitor against human UGT activity .

Synthesis Analysis

The biosynthesis of hesperetin, the parent compound of Hesperetin 3’-methyl ether, involves the condensation of one molecule of 4-coumararoyl-CoA with three molecules of malonyl-CoA . Hesperetin is then transformed into hesperidin through a reaction performed by the flavanone 7-O-glucosyl-transferase enzyme . The specific synthesis process of Hesperetin 3’-methyl ether is not explicitly mentioned in the search results.Molecular Structure Analysis

The molecular structure of Hesperetin 3’-methyl ether consists of 17 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . Its average mass is 316.305 Da, and its mono-isotopic mass is 316.094696 Da .Physical And Chemical Properties Analysis

Hesperetin 3’-methyl ether has a density of 1.4±0.1 g/cm3, a boiling point of 548.0±50.0 °C at 760 mmHg, and a flash point of 204.2±23.6 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications

Chemical Synthesis and Modification

- Iodine Oxidation of Hydroxy Flavanones : Hesperetin 3'-methyl ether demonstrates interesting reactions in chemical syntheses, especially in the iodine oxidation process. It yields specific compounds, such as 3-iodo hesperetin 7∶3′-dimethyl ether, which have distinct properties and applications (Goel, Mahesh, & Seshadri, 1958).

Biomedical Applications

- Hypocholesterolemic Activity : Hesperetin derivatives, including ethers, have shown significant cholesterol-lowering effects in high cholesterol-fed mice, indicating potential applications in managing cholesterol levels (Jeong et al., 2003).

- Pharmacokinetics and Drug Enhancement : The solubility and bioavailability of hesperetin can be enhanced in certain cocrystals, suggesting hesperetin 3'-methyl ether could have applications in improving drug formulations (Liu et al., 2022).

- Lipid-Lowering Efficacy : Hesperetin ethers like hesperetin 7-O-lauryl ether demonstrate lipid-lowering properties in high-cholesterol-fed rats, implying potential therapeutic applications in lipid management (Choi et al., 2004).

Food and Agriculture

- Marker for Citrus Honey Origin : Hesperetin, including its methylated forms, is used as a marker to determine the floral origin of citrus honey, highlighting its application in food authenticity and quality control (Ferreres, Giner, & Tomás-Barberán, 1994).

Biochemistry and Cell Biology

- Role in Apoptosis and Cell Biology : Studies involving hesperetin analogues, including methyl ethers, have contributed to understanding the mechanisms of apoptosis in certain cancer cells, providing insights into potential cancer therapies (Sivagami et al., 2013).

- Anti-Inflammatory Activities : Methylhesperetin-7-alkyl ether analogues have been synthesized and studied for their anti-inflammatory activities, suggesting potential applications in treating inflammation-related conditions (Zhang et al., 2011).

Nanotechnology and Food Fortification

- Nanocarrier Development for Food Fortification : Hesperetin loaded in nanostructured lipid carriers can be used for food fortification, enhancing its functionality as a natural antioxidant (Fathi & Varshosaz, 2013).

Mechanism of Action

properties

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-7,14,18-19H,8H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFSSDXPHTZMLA-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hesperetin 3'-methyl ether | |

CAS RN |

89294-54-2 | |

| Record name | Hesperetin 3'-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089294542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HESPERETIN 3'-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7769S94E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of Homohesperetin?

A: Homohesperetin, also known as Homoesperetin or Hesperetin 3'-methyl ether, has been isolated from various plant sources. For instance, it has been found in the wood of Vernonia diffusa alongside hesperidin and a novel flavanone glycoside, homoesperetin-7-O-rutinoside []. It is also a constituent of the aerial parts of Dendrobium signatum Rchb.f. and is found alongside other compounds like dendroxine and crystallinin []. Additionally, Erythrina velutina has been identified as a source of Homohesperetin [].

Q2: Can Homohesperetin be produced through microbial biosynthesis?

A: Yes, recent research has demonstrated the successful biosynthesis of Homohesperetin using a genetically engineered strain of Streptomyces albidoflavus []. This was achieved by knocking out the hppD gene, which encodes 4-hydroxyphenylpyruvate dioxygenase, leading to increased intracellular pools of the precursor amino acid l-tyrosine and ultimately higher flavonoid titers, including Homohesperetin.

Q3: How does Homohesperetin compare to other similar compounds in terms of its antioxidant properties?

A: While Homohesperetin itself wasn't specifically tested for antioxidant activity in the provided research, a closely related compound, (-)-6R-signatone, isolated alongside Homohesperetin from Dendrobium signatum Rchb.f., displayed potent ABTS radical scavenging activity with an IC50 of 0.71 ± 0.01 µM, surpassing the activity of the positive control Trolox® []. This suggests that Homohesperetin, being structurally similar, might also possess notable antioxidant potential. Further research is needed to confirm this.

Q4: Has the presence of Homohesperetin been detected in other plant species beyond those mentioned in the provided papers?

A4: The provided research doesn't offer a comprehensive overview of all plant sources containing Homohesperetin. Further investigation into ethnobotanical uses and phytochemical analyses of various plants would be necessary to provide a conclusive answer.

Q5: What is the molecular formula and weight of Homohesperetin?

A5: Although not explicitly stated in the provided abstracts, based on its chemical structure as Hesperetin 3'-methyl ether, Homohesperetin has a molecular formula of C17H16O6 and a molecular weight of 316.3 g/mol. This can be confirmed through chemical databases like PubChem.

Q6: What analytical techniques are commonly used to identify and quantify Homohesperetin?

A: The research highlights the use of various spectroscopic techniques for the structural elucidation of Homohesperetin and related compounds. These include 1H and 13C-NMR, DEPT, 1Hx1H-COSY, and 1Hx13C-COSY []. Additionally, LC-MS (Liquid Chromatography-Mass Spectrometry) has been employed to identify and potentially quantify Homohesperetin in complex plant extracts [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)

![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-](/img/structure/B3061232.png)